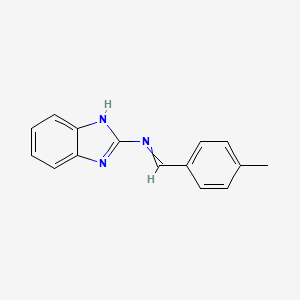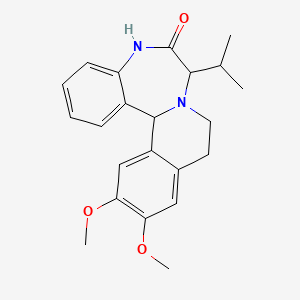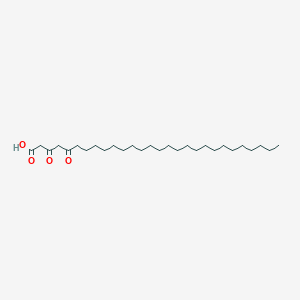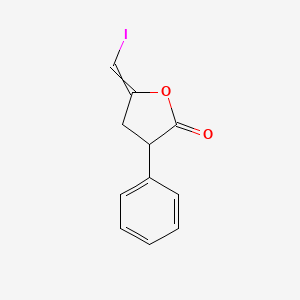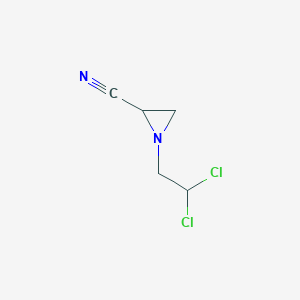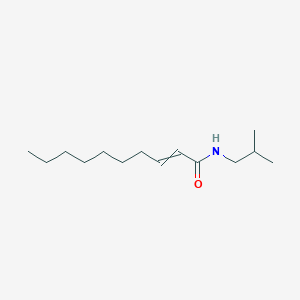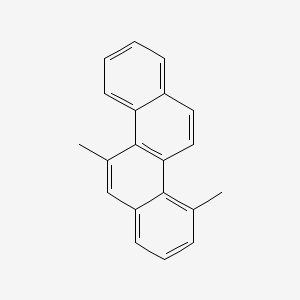
4,11-Dimethylchrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,11-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 4th and 11th positions of the chrysene structure. This compound is of significant interest due to its potential carcinogenic properties and its role in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,11-Dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an anhydrous environment and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: The reaction would be optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,11-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of chrysenequinones.
Reduction: Formation of dihydro- or tetrahydrochrysene.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4,11-Dimethylchrysene is primarily studied for its carcinogenic properties. It is used in cancer research to understand the mechanisms of PAH-induced carcinogenesis. The compound is also utilized in environmental studies to assess the impact of PAHs on ecosystems and human health .
In addition to cancer research, this compound is used in the study of metabolic pathways involving PAHs. Researchers investigate its metabolism in various organisms to identify potential biomarkers for exposure and to develop strategies for mitigating its harmful effects .
Mechanism of Action
The carcinogenicity of 4,11-Dimethylchrysene is attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. The compound undergoes enzymatic conversion to reactive intermediates, such as diol epoxides, which can form DNA adducts. These adducts can cause mutations and initiate carcinogenesis .
The molecular targets of this compound include DNA and various cellular proteins involved in cell cycle regulation and apoptosis. The pathways involved in its mechanism of action are primarily related to the activation of procarcinogens and the subsequent formation of DNA adducts .
Comparison with Similar Compounds
- 5,11-Dimethylchrysene
- 5,12-Dimethylchrysene
- 1,11-Dimethylchrysene
Comparison: 4,11-Dimethylchrysene is unique due to the specific positioning of its methyl groups, which influences its metabolic activation and carcinogenic potential. For instance, 5,11-Dimethylchrysene and 5,12-Dimethylchrysene have different carcinogenic activities due to variations in their metabolic pathways and the formation of different reactive intermediates .
Properties
CAS No. |
74869-40-2 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-6-5-8-16-12-14(2)20-17-9-4-3-7-15(17)10-11-18(20)19(13)16/h3-12H,1-2H3 |
InChI Key |
DSGIAQZVDMMNGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C(=CC2=CC=C1)C)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



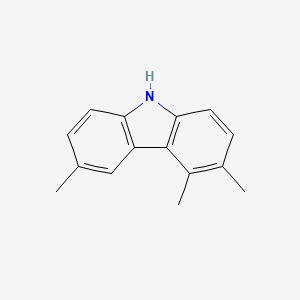
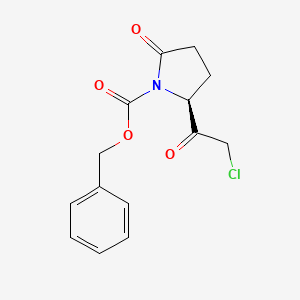

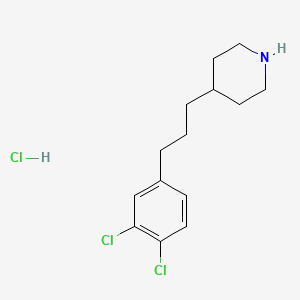

![5,9-Methano[1,3]thiazolo[5,4-d]azocine](/img/structure/B14436160.png)
